1-(4-Ethoxycarbonylphenyl)piperazine-d8 is a deuterated compound primarily used as an internal standard in analytical chemistry, particularly in mass spectrometry (MS) analysis. [] It serves as a reference point for quantifying its non-deuterated counterpart, 1-(4-Ethoxycarbonylphenyl)piperazine, in biological samples.
1-(4-Ethoxycarbonylphenyl)piperazine-d8 is a deuterated derivative of piperazine, a cyclic compound known for its pharmacological properties. This compound features an ethoxycarbonyl group attached to a phenyl ring, which is further substituted with a piperazine moiety. The incorporation of deuterium (d8) enhances its metabolic stability and can influence its pharmacokinetic properties.
This compound is primarily synthesized for research purposes, particularly in the fields of medicinal chemistry and pharmacology. Its development is often linked to studies exploring neuropharmacological agents and potential treatments for psychiatric disorders.
1-(4-Ethoxycarbonylphenyl)piperazine-d8 falls under the classification of piperazine derivatives. Piperazines are recognized for their versatility in medicinal chemistry, often serving as scaffolds for drug design due to their ability to interact with various biological targets.
The synthesis of 1-(4-Ethoxycarbonylphenyl)piperazine-d8 typically involves several steps:
These methods may vary slightly based on specific laboratory protocols and desired yields.
The synthesis may require specific catalysts or conditions, such as temperature control and inert atmosphere, to ensure high purity and yield. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the structure and isotopic labeling.
The molecular structure of 1-(4-Ethoxycarbonylphenyl)piperazine-d8 can be depicted as follows:
The structure consists of a piperazine ring bonded to a phenyl group that carries an ethoxycarbonyl substituent. The deuterium atoms replace some hydrogen atoms in the piperazine ring, enhancing its stability.
1-(4-Ethoxycarbonylphenyl)piperazine-d8 can participate in various chemical reactions typical for piperazine derivatives:
Reactions are typically monitored using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) to assess conversion rates and product purity.
The mechanism of action for 1-(4-Ethoxycarbonylphenyl)piperazine-d8 largely depends on its interaction with biological targets. Piperazines often act as antagonists or agonists at various neurotransmitter receptors, including:
Studies indicate that compounds similar to 1-(4-Ethoxycarbonylphenyl)piperazine-d8 exhibit varying affinities for these receptors, which can be quantitatively analyzed using binding assays.
Relevant data from studies indicate that the presence of deuterium may enhance certain pharmacokinetic properties, such as half-life and bioavailability.
1-(4-Ethoxycarbonylphenyl)piperazine-d8 is used primarily in research settings:
This compound exemplifies the ongoing efforts in medicinal chemistry to design effective pharmacological agents with improved properties through strategic modifications.
The systematic chemical name 1-(4-Ethoxycarbonylphenyl)piperazine-d8 precisely defines the molecular structure:
Table 1: Structural Identification of 1-(4-Ethoxycarbonylphenyl)piperazine-d8
Characteristic | Specification |
---|---|
Systematic Name | 1-[4-(Ethoxy-d₅-carbonyl-d₃)phenyl]piperazine |
Molecular Formula | C₁₃H₁₀D₈N₂O₂ |
CAS Registry Number | Not available in provided sources |
Molecular Weight | 268.39 g/mol |
Key Functional Groups | Piperazine ring, para-substituted ethyl benzoate |
Deuterium Position | Ethyl group (─OCD₂CD₃) |
The structural core consists of a piperazine ring directly bonded to the phenyl ring at position 4 relative to the ethoxycarbonyl substituent. This arrangement creates a planar benzoyl fragment connected to a conformationally flexible piperazine moiety. The deuterium enrichment is specifically confined to the ethyl segment of the ester group (─OCD₂CD₃), maintaining the electronic and steric properties of the parent compound while altering vibrational frequencies and bond dissociation energies critical for metabolic stability [1] [5] [9].
Deuterium labeling, exemplified by 1-(4-Ethoxycarbonylphenyl)piperazine-d8, introduces profound advantages in drug discovery through the kinetic isotope effect (KIE). Deuterium-carbon bonds (C─D) exhibit greater bond strength and require higher activation energy for cleavage compared to carbon-hydrogen bonds (C─H), thereby slowing enzymatic oxidation at the deuterated sites. This effect strategically reduces first-pass metabolism and extends plasma half-life without altering primary pharmacology. For 1-(4-Ethoxycarbonylphenyl)piperazine-d8, deuteration targets the ethyl ester moiety—a common metabolic vulnerability where esterases and cytochrome P450 enzymes catalyze hydrolysis or oxidation—potentially enhancing stability in hepatic microenvironments [4].
Table 2: Comparative Properties of Deuterated vs. Non-Deuterated Piperazine Derivatives
Property | Non-Deuterated Compound | Deuterated Analog | Research Advantage |
---|---|---|---|
Metabolic Stability | Moderate ester hydrolysis | Reduced hydrolysis rate (KIE 2-10) | Extended half-life in ADME studies |
Analytical Utility | Baseline mass detection | Distinct m/z signature (+8 amu) | Internal standard for LC-MS/MS quantification |
Radiolabeling Precursor | Limited utility | Enables efficient tritium exchange | Synthesis of high-SA radiotracers |
Mechanistic Studies | Standard reaction kinetics | Isotope tracing for metabolic mapping | Identification of enzymatic soft spots |
Beyond metabolic modulation, deuterated compounds serve as indispensable analytical tools in mass spectrometry. The +8 mass shift in 1-(4-Ethoxycarbonylphenyl)piperazine-d8 creates a distinct mass spectrometry signature, enabling its use as an internal standard for precise quantification of the non-deuterated drug in complex biological matrices. This application minimizes matrix effects and improves accuracy in pharmacokinetic assays. Furthermore, the compound provides a scaffold for tritium labeling via exchange, facilitating high-specific-activity radiotracers for receptor binding studies without structural redesign. Recent advancements in hydrogen isotope exchange (HIE) catalysis—employing iridium, ruthenium, or nanoparticle catalysts—have streamlined the synthesis of such deuterated analogs, overcoming traditional limitations in regioselectivity and reaction efficiency [4] [6].
Piperazine derivatives have evolved from simple anthelmintics to sophisticated receptor modulators, with 1-(4-substituted phenyl)piperazines emerging as privileged scaffolds. The journey began with piperazine itself (early 1900s) as an anthelmintic, progressing to 1-(4-Methoxyphenyl)piperazine (CAS 38212-30-5), documented for its physicochemical properties (melting point 42-47°C, water solubility) and role as an intermediate for antifungals like miconazole [2] [5]. The 1980s–2000s witnessed diversification into CNS agents, exemplified by the incorporation of piperazine in antidepressants and antipsychotics due to its optimal geometry for monoamine receptor interactions (e.g., 5-HT₁ₐ, α-adrenergic).
The 21st century introduced targeted therapies exploiting piperazine's vector flexibility. Benzhydryl piperazines emerged as CB1 inverse agonists (e.g., LDK1229: Ki 220 nM), where the piperazine nitrogen tethers lipophilic domains to modulate receptor residency time [3]. Simultaneously, kinase inhibitors incorporated piperazine to solubilize planar scaffolds, as seen in palbociclib intermediates like 1,1-dimethylethyl 4-(4-aminopyridinyl)piperazine carboxylates [9]. This evolution reflects three strategic developments:
Table 3: Evolution of Key Piperazine Derivatives in Medicinal Chemistry
Era | Compound Class | Representative Example | Therapeutic Application | Structural Innovation |
---|---|---|---|---|
1950-1970s | Simple phenylpiperazines | 1-(4-Methoxyphenyl)piperazine | Antifungal intermediates | Basic N-aryl substitution |
1980-2000s | CNS-active agents | Trifluoromethylphenylpiperazines | Antidepressants, antipsychotics | Lipophilic substituents for BBB penetration |
2000-2010s | Benzhydryl piperazines | LDK1229 (CB1 inverse agonist) | Metabolic disorders | Bis(aryl) attachment for receptor avidity |
2010s-present | Deuterated piperazines | 1-(4-Ethoxycarbonylphenyl)piperazine-d8 | Research tools, stabilized therapeutics | Site-specific deuteration for KIE |
Current innovations focus on deuterated piperazines to prolong therapeutic action. The ethyl ester deuteration in 1-(4-Ethoxycarbonylphenyl)piperazine-d8 exemplifies modern strategies to mitigate oxidative metabolism—a direct response to lessons from first-generation drugs like rimonabant (withdrawn for CNS side effects). By integrating isotopic science with piperazine's synthetic versatility, contemporary designs address pharmacokinetic challenges while leveraging decades of receptor pharmacology knowledge [3] [4] [6].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3